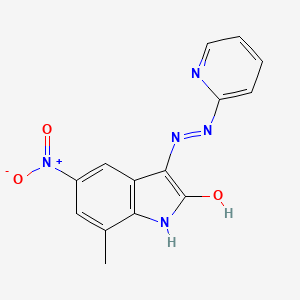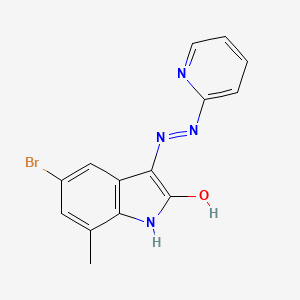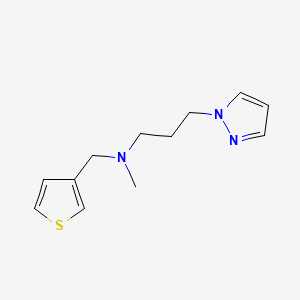
7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
概要
説明
“7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” is a synthetic organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes, pigments, and as intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” typically involves the following steps:
Diazotization: The starting material, 2-aminopyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-methyl-5-nitro-1H-indol-2-ol under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents and catalysts may be used to optimize the reaction.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Various substitution reactions can occur on the indole or pyridine rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of “7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The azo bond can be cleaved under certain conditions, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
- 4-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
- 6-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
- 7-methyl-4-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Uniqueness
“7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol” is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl and nitro groups, as well as the azo linkage, can significantly affect its properties compared to similar compounds.
特性
IUPAC Name |
7-methyl-5-nitro-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-6-9(19(21)22)7-10-12(8)16-14(20)13(10)18-17-11-4-2-3-5-15-11/h2-7,16,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFHRFISMKPERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC3=CC=CC=N3)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-6-[3-[1-(2-pyrrolidin-1-ylethyl)pyrazol-3-yl]phenyl]pyridazine](/img/structure/B3871870.png)

![N-(2-phenyl-1-{[2-(4-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3871883.png)
![(E)-3-(4-butoxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3871886.png)

![2-furaldehyde [3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3871895.png)
![N-[(E)-pyridin-4-ylmethylideneamino]quinolin-8-amine](/img/structure/B3871906.png)
![4-[(9-acridinylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3871914.png)

![(2E)-1-(furan-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B3871953.png)
![5-(acetylamino)-2-chloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)benzamide](/img/structure/B3871959.png)
![N-[2-[[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B3871960.png)
![2-chloro-N'-{3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B3871966.png)
![(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one](/img/structure/B3871967.png)
